molecular formula C15H15BrMgO B14877675 3-(2,4-Dimethylphenoxymethyl)phenylmagnesium bromide

3-(2,4-Dimethylphenoxymethyl)phenylmagnesium bromide

Cat. No.: B14877675
M. Wt: 315.49 g/mol
InChI Key: OFRNCEXCUNYLCQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran, is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which means it is used to form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(2,4-dimethylphenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(2,4-dimethylphenoxymethyl)bromobenzene with magnesium in the presence of tetrahydrofuran as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary but is generally completed within a few hours.

    Catalysts: No additional catalysts are typically required for this reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: Industrial reactors are used to handle larger quantities of reactants.

    Automation: The process is often automated to ensure consistent quality and efficiency.

    Purification: The final product is purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenoxymethyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

    Coupling Reactions: It can be used in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, and esters are common reagents.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the Grignard reagent.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

3-(2,4-Dimethylphenoxymethyl)phenylmagnesium bromide has several scientific research applications, including:

    Organic Synthesis: Used to synthesize complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Chemical Biology: Utilized in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylphenoxymethyl)phenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups in aldehydes, ketones, and esters. The pathways involved are primarily nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent used for similar purposes.

    4-Methoxyphenylmagnesium Bromide: Another Grignard reagent with a methoxy group.

    3-Chlorophenylmagnesium Bromide: A Grignard reagent with a chlorine substituent.

Uniqueness

3-(2,4-Dimethylphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the 2,4-dimethylphenoxymethyl group, which can provide additional steric and electronic effects, potentially leading to different reactivity and selectivity compared to other Grignard reagents.

Properties

Molecular Formula

C15H15BrMgO

Molecular Weight

315.49 g/mol

IUPAC Name

magnesium;2,4-dimethyl-1-(phenylmethoxy)benzene;bromide

InChI

InChI=1S/C15H15O.BrH.Mg/c1-12-8-9-15(13(2)10-12)16-11-14-6-4-3-5-7-14;;/h3-4,6-10H,11H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

OFRNCEXCUNYLCQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C[C-]=C2)C.[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.